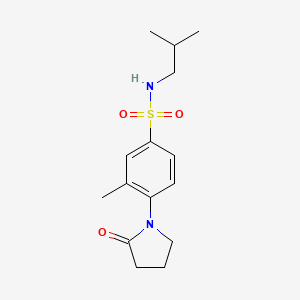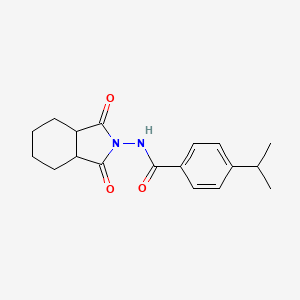![molecular formula C20H20FN3O B5891154 N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide](/img/structure/B5891154.png)
N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 4-fluorophenylpropyl group and an imidazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide typically involves multiple steps:
Formation of the 4-fluorophenylpropyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with propylamine under basic conditions to form 3-(4-fluorophenyl)propylamine.
Formation of the imidazol-1-ylmethyl intermediate: This step involves the reaction of imidazole with formaldehyde and a suitable amine to form the imidazol-1-ylmethyl group.
Coupling reaction: The final step involves the coupling of the 3-(4-fluorophenyl)propylamine with the imidazol-1-ylmethylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzamide core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Lacks the imidazole ring, making it less versatile in terms of biological interactions.
4-(imidazol-1-ylmethyl)benzamide: Lacks the 4-fluorophenylpropyl group, which may reduce its hydrophobic interactions with biological targets.
Uniqueness
N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of both the 4-fluorophenylpropyl group and the imidazole ring, which together enhance its ability to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-19-9-5-16(6-10-19)2-1-11-23-20(25)18-7-3-17(4-8-18)14-24-13-12-22-15-24/h3-10,12-13,15H,1-2,11,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFISNDBJFLVYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxy-2-methylphenyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B5891082.png)
![(4-chloro-2-methylphenyl){1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5891083.png)

![N-[1-(2,5-DIMETHYLPHENYL)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891098.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891104.png)

![5-ethyl-N-[(2-methoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B5891130.png)
![N-[3-(4-FLUOROPHENYL)PROPYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891142.png)
![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891147.png)
![N-[3-(2-methoxyphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891161.png)
![N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891163.png)
![N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891168.png)
![1-[(3-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891185.png)
![1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891191.png)
